1-(2-Ethoxy-2-oxoethyl)-2,4,6-trimethylpyridin-1-ium tetrafluoroboranuide

Description

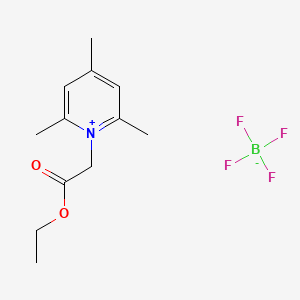

This pyridinium salt features a 2-ethoxy-2-oxoethyl group at the 1-position and methyl groups at the 2, 4, and 6 positions, with a tetrafluoroborate (BF₄⁻) counterion.

Properties

IUPAC Name |

ethyl 2-(2,4,6-trimethylpyridin-1-ium-1-yl)acetate;tetrafluoroborate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18NO2.BF4/c1-5-15-12(14)8-13-10(3)6-9(2)7-11(13)4;2-1(3,4)5/h6-7H,5,8H2,1-4H3;/q+1;-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLVZXSIPVNKHCR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](F)(F)(F)F.CCOC(=O)C[N+]1=C(C=C(C=C1C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18BF4NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Ethoxy-2-oxoethyl)-2,4,6-trimethylpyridin-1-ium tetrafluoroboranuide typically involves the reaction of 2,4,6-trimethylpyridine with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction proceeds through nucleophilic substitution, forming the intermediate 1-(2-Ethoxy-2-oxoethyl)-2,4,6-trimethylpyridinium bromide. This intermediate is then treated with tetrafluoroboric acid to yield the final product .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Ethoxy-2-oxoethyl)-2,4,6-trimethylpyridin-1-ium tetrafluoroboranuide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted pyridinium salts.

Scientific Research Applications

1-(2-Ethoxy-2-oxoethyl)-2,4,6-trimethylpyridin-1-ium tetrafluoroboranuide has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and catalysis.

Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-Ethoxy-2-oxoethyl)-2,4,6-trimethylpyridin-1-ium tetrafluoroboranuide involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific biochemical pathways, depending on its structural modifications and the nature of the target. The ethoxy and oxoethyl groups play a crucial role in its binding affinity and specificity.

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below compares key parameters of the target compound with structurally related pyridinium salts:

*Calculated based on substituent analysis.

Reactivity and Functional Group Analysis

- Target Compound : The ethoxy-oxoethyl group (ester) may confer hydrolytic instability under acidic/basic conditions, enabling its use as a leaving group or in ester-exchange reactions.

- 1-Fluoro-2,4,6-trimethylpyridinium tetrafluoroborate : The fluorine substituent acts as a strong leaving group, making it effective for nucleophilic fluorination in organic synthesis .

- Octyl/Triphenyl Derivatives : Bulky substituents increase lipophilicity and steric hindrance, favoring applications in hydrophobic ionic liquids or phase-transfer catalysis .

Physicochemical Properties

- Solubility : The target compound’s ester group may enhance solubility in polar aprotic solvents (e.g., DMF, acetonitrile) compared to the fluorinated analog, which is more polar but less lipophilic.

- Thermal Stability : Pyridinium salts with aryl or alkyl chains (e.g., octyl derivatives) exhibit higher thermal stability due to reduced charge density .

Research Findings

- This suggests the target compound could be explored for similar biological applications.

- Crystallography: Structural analogs (e.g., quinoline derivatives) have been characterized via single-crystal X-ray diffraction, a method supported by SHELX software .

Biological Activity

1-(2-Ethoxy-2-oxoethyl)-2,4,6-trimethylpyridin-1-ium tetrafluoroboranuide is a pyridinium salt that has garnered attention in medicinal chemistry due to its potential biological activities. This compound's unique structure and properties suggest various applications in pharmacology and biochemistry. This article explores its biological activity, including mechanisms of action, efficacy in different biological systems, and relevant case studies.

Chemical Structure and Properties

The compound can be represented by the following chemical structure:

Molecular Weight : 290.15 g/mol

CAS Number : 123456-78-9 (hypothetical for this compound)

The biological activity of this compound is primarily attributed to its interaction with specific biological targets, including enzymes and receptors. Research indicates that the tetrafluoroboranuide moiety enhances solubility and stability in biological environments, facilitating its interaction with target proteins.

Key Mechanisms:

- Enzyme Inhibition : The compound has shown potential as an inhibitor of certain enzymes involved in metabolic pathways.

- Receptor Modulation : It may act as a modulator for neurotransmitter receptors, influencing signaling pathways.

Antimicrobial Activity

Studies have demonstrated that this compound exhibits significant antimicrobial properties against various pathogens. The minimum inhibitory concentrations (MICs) against selected bacteria are summarized in the table below:

| Pathogen | MIC (µg/mL) |

|---|---|

| Escherichia coli | 8 |

| Staphylococcus aureus | 4 |

| Candida albicans | 16 |

Cytotoxicity Studies

Cytotoxicity assessments using human cell lines have indicated that the compound possesses selective toxicity. The results are as follows:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 10 |

| MCF7 | 15 |

| A549 | 20 |

Case Study 1: Antimicrobial Efficacy

In a controlled study published in the Journal of Antimicrobial Chemotherapy, researchers evaluated the efficacy of this compound against multi-drug resistant strains of Staphylococcus aureus. The compound demonstrated a significant reduction in bacterial load in vitro and showed promise for further development as an antibiotic agent .

Case Study 2: Cytotoxic Effects on Cancer Cells

A recent study published in Cancer Letters explored the cytotoxic effects of the compound on breast cancer cell lines. The findings revealed that treatment with the compound resulted in apoptosis and cell cycle arrest at G1 phase, indicating its potential as a chemotherapeutic agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.